1-butyl-3-(propoxymethyl)-1H-pyrazole
Description
Significance and Research Context of Pyrazole (B372694) Derivatives in Modern Organic Chemistry
Pyrazole derivatives are a special class of five-membered heterocyclic compounds distinguished by the presence of two adjacent nitrogen atoms within an aromatic ring. googleapis.comchemeo.com This unique structural arrangement imparts a range of valuable chemical properties, making the pyrazole nucleus a "privileged scaffold" in modern organic chemistry. thegoodscentscompany.com The versatility of the pyrazole ring allows for the synthesis of a vast number of derivatives with a wide spectrum of biological activities. fluorochem.co.ukgoogle.com Consequently, these compounds are of immense interest in pharmaceutical and agrochemical research. google.comchemicalregister.com
In medicinal chemistry, the pyrazole core is a key component in numerous drugs, demonstrating activities such as anti-inflammatory, antimicrobial, anticancer, and analgesic properties. googleapis.comchemicalregister.com The ability to functionalize the pyrazole ring at various positions allows chemists to fine-tune the steric and electronic properties of the molecule, optimizing its interaction with biological targets. chemeo.com Beyond pharmaceuticals, pyrazole derivatives are integral to the development of novel materials, including luminescent compounds and conducting polymers, highlighting their importance in materials science. googleapis.comchemicalregister.com The synthesis of these derivatives is a dynamic area of research, with ongoing efforts to develop more efficient, selective, and sustainable synthetic methodologies. googleapis.comfluorochem.co.uk
Overview of Heterocyclic Compounds with Adjacent Nitrogen Atoms: The Pyrazole Core
Heterocyclic compounds, defined by a ring structure containing at least one atom other than carbon, are fundamental to organic chemistry. google.com The pyrazole ring, with its formula C₃H₄N₂, is an aromatic heterocycle, also known as a 1,2-diazole. fluorochem.co.uk This aromaticity, arising from six delocalized π-electrons over the five-membered ring, confers significant stability. fluorochem.co.uk
The pyrazole core possesses distinct structural features that govern its reactivity. It contains two nitrogen atoms: one is a "pyrrole-like" nitrogen, which is an electron-donor, and the other is a "pyridine-like" nitrogen, which acts as a proton acceptor. googleapis.comambeed.com This dual nature means that unsubstituted pyrazoles can act as both weak acids and weak bases. ambeed.com The presence of these nitrogen atoms influences the electron distribution in the ring, making certain positions more susceptible to either electrophilic or nucleophilic attack. fluorochem.co.uk Typically, electrophilic substitution occurs preferentially at the C4 position, while nucleophilic attacks are favored at the C3 and C5 positions. fluorochem.co.uk The ability to form various non-covalent interactions, such as hydrogen bonds, further enhances the utility of the pyrazole scaffold in drug design and crystal engineering. ambeed.com
Academic Relevance and Specific Research Focus on 1-butyl-3-(propoxymethyl)-1H-pyrazole
The specific compound, this compound, is a substituted pyrazole that features a butyl group attached to one nitrogen atom (N1) and a propoxymethyl group at the C3 position. While extensive academic research and publications dedicated solely to this molecule are not widely available in public literature, its structure allows for an informed discussion of its potential relevance and properties based on the well-established chemistry of its class.
The substituents—a butyl group and a propoxymethyl group—are expected to influence the compound's physicochemical properties. The butyl group, being hydrophobic, will increase its lipophilicity, which could be a relevant parameter in pharmacological or material science applications. The propoxymethyl group introduces an ether linkage, which can act as a hydrogen bond acceptor, potentially influencing solubility and interactions with other molecules.
Based on data from chemical suppliers, some fundamental properties of this compound have been identified.
| Property | Data |
| Molecular Formula | C₁₁H₂₀N₂O |
| Canonical SMILES | CCCCN1C=CC(COCCC)=N1 |
| InChI Key | FELNOLQPRCFTGQ-UHFFFAOYSA-N |
The lack of extensive, specific research on this compound suggests it may be a relatively novel compound or an intermediate in larger synthetic pathways that has not yet been the focus of dedicated academic study. However, its structural motifs are common in compounds explored for various applications. The N-alkyl substitution is a frequent strategy to modulate biological activity and physical properties. Similarly, ether-containing side chains at the C3 position are incorporated to alter polarity and binding characteristics. Future research could explore its potential in areas where other substituted pyrazoles have shown promise, such as medicinal chemistry, coordination chemistry as a ligand, or as a building block for more complex molecules.
Structure
3D Structure
Properties
IUPAC Name |
1-butyl-3-(propoxymethyl)pyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O/c1-3-5-7-13-8-6-11(12-13)10-14-9-4-2/h6,8H,3-5,7,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FELNOLQPRCFTGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=CC(=N1)COCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Butyl 3 Propoxymethyl 1h Pyrazole
Strategic Approaches to Pyrazole (B372694) Ring Construction Relevant to 1-butyl-3-(propoxymethyl)-1H-pyrazole
The formation of the pyrazole ring is typically accomplished through reactions that form two nitrogen-carbon bonds and one carbon-carbon bond, or by forming bonds between a three-atom fragment and a two-atom fragment. The most common and versatile methods involve the reaction of a dinucleophile, such as a hydrazine (B178648) derivative, with a 1,3-dielectrophilic species, or the [3+2] cycloaddition of a 1,3-dipole with a dipolarophile.
A foundational and widely employed strategy for pyrazole synthesis is the cyclocondensation reaction between a hydrazine and a compound containing a 1,3-difunctionalized carbon backbone. mdpi.comnih.gov This approach is highly modular, allowing for the introduction of various substituents onto the pyrazole ring by choosing appropriately substituted precursors. For the synthesis of this compound, butylhydrazine (B1329735) serves as the key N1-butyl source and dinucleophile. The 1,3-difunctional partner must provide the remaining carbon atoms of the ring and the C3-propoxymethyl substituent.
The Knorr pyrazole synthesis, first reported in 1883, is the classic and most straightforward method, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine. mdpi.comnih.govbeilstein-journals.org The reaction proceeds through the initial formation of a hydrazone or enehydrazine intermediate, followed by cyclization and dehydration to yield the aromatic pyrazole ring. nih.gov
For the target molecule, the required precursors would be butylhydrazine and a suitable 1,3-dicarbonyl compound, such as 1-propoxy-4,4-dimethoxybutan-2-one . The reaction involves the nucleophilic attack of the hydrazine nitrogens on the two carbonyl carbons. The use of an unsymmetrical diketone can lead to the formation of two regioisomers. However, the difference in reactivity between the ketone and the acetal (B89532) (which serves as a protected aldehyde) can often be exploited to favor the desired isomer.
Table 1: Synthesis via 1,3-Dicarbonyl Compound
| Reactant 1 | Reactant 2 | Key Transformation | Relevance to Target Compound |
| Butylhydrazine | 1-propoxy-4,4-dimethoxybutan-2-one | Knorr Pyrazole Synthesis | Direct formation of the 1-butyl-3-(propoxymethyl)pyrazole core. |
α,β-Unsaturated aldehydes and ketones are valuable precursors for pyrazole synthesis when reacted with hydrazines. mdpi.comnih.gov This reaction typically proceeds via a Michael addition of the hydrazine to the carbon-carbon double bond, followed by intramolecular cyclization and subsequent oxidation or elimination to form the aromatic pyrazole. nih.govchim.it The initial product is often a pyrazoline (dihydropyrazole), which can be oxidized to the corresponding pyrazole in a separate step or, in some cases, aromatizes directly under the reaction conditions. beilstein-journals.orgnih.gov
To synthesize this compound, butylhydrazine would be reacted with an α,β-unsaturated carbonyl compound like 4-propoxybut-2-enal . The initial Michael addition would be followed by cyclization and dehydration to afford the target pyrazole. The regioselectivity of the initial attack and the subsequent cyclization determines the final substitution pattern.
Table 2: Synthesis via α,β-Unsaturated Carbonyl Compound
| Reactant 1 | Reactant 2 | Key Transformation | Relevance to Target Compound |
| Butylhydrazine | 4-propoxybut-2-enal | Michael Addition-Cyclization | Forms the pyrazole ring from an unsaturated precursor, requiring an oxidation/elimination step. |
β-Enaminones are versatile intermediates in heterocyclic synthesis, serving as synthetic equivalents of 1,3-dicarbonyl compounds. rsc.orgorganic-chemistry.org Their reaction with hydrazines provides a regioselective route to pyrazoles. The enamine functionality directs the initial nucleophilic attack of the hydrazine, often leading to a single regioisomer where other methods might produce mixtures. beilstein-journals.orgrsc.org
For the target molecule, a suitable β-enaminone precursor would be 1-(dimethylamino)-4-propoxybut-1-en-3-one . The reaction with butylhydrazine would proceed by substitution of the dimethylamino group by one of the hydrazine's nitrogen atoms, followed by cyclization onto the ketone carbonyl and elimination of water to form the pyrazole ring. This method can offer improved regiocontrol compared to the direct use of 1,3-diketones. organic-chemistry.orgnih.gov
Table 3: Synthesis via β-Enaminone
| Reactant 1 | Reactant 2 | Key Transformation | Relevance to Target Compound |
| Butylhydrazine | 1-(dimethylamino)-4-propoxybut-1-en-3-one | Condensation-Cyclization | Offers high regioselectivity in the formation of the substituted pyrazole ring. rsc.org |
The 1,3-dipolar cycloaddition is a powerful and atom-economical method for constructing five-membered heterocyclic rings, including pyrazoles. nih.gov This reaction involves the [3+2] cycloaddition of a 1,3-dipole with a dipolarophile, typically an alkene or alkyne.
The reaction of diazo compounds (as the 1,3-dipole) with alkynes (as the dipolarophile) is a direct and efficient route to pyrazoles. rsc.orgrsc.org This method avoids the regioselectivity issues often encountered with unsymmetrical 1,3-dicarbonyls, as the two new C-N bonds are formed in a concerted fashion. rsc.orgwikipedia.org The reaction can often be performed under mild, catalyst-free thermal conditions. rsc.orgresearchgate.net
To construct this compound, this strategy could be implemented in two ways. One approach involves the reaction of 1-diazobutane with propargyl propyl ether (3-propoxyprop-1-yne). Alternatively, a diazo compound bearing the propoxymethyl group could be reacted with 1-butyne. The former approach is often more practical. The cycloaddition leads directly to the desired pyrazole core, although mixtures of regioisomers (1,3- and 1,4-substituted) are possible depending on the electronic nature of the substituents on the diazo compound and the alkyne.
Table 4: Synthesis via 1,3-Dipolar Cycloaddition
| Reactant 1 (1,3-Dipole) | Reactant 2 (Dipolarophile) | Key Transformation | Relevance to Target Compound |
| 1-Diazobutane | Propargyl propyl ether | [3+2] Cycloaddition | Direct, atom-economical formation of the pyrazole ring. rsc.orgresearchgate.net |
1,3-Dipolar Cycloaddition Reactions
Cycloaddition with Nitrilimines
The [3+2] cycloaddition reaction between a nitrilimine and a dipolarophile, such as an alkyne, is a powerful and regioselective method for constructing the pyrazole core. Nitrilimines are transient 1,3-dipoles that are typically generated in situ from hydrazonoyl halides via base-mediated dehydrohalogenation. nih.govresearchgate.net
For the synthesis of this compound, this strategy would involve the reaction of a C-(propoxymethyl)-substituted nitrilimine with an N-butyl dipolarophile or, more commonly, an N-butyl-substituted nitrilimine with a propoxymethyl-substituted alkyne. The latter approach is generally preferred. The key precursors would be a suitable N-butyl hydrazonoyl halide and 3-propoxy-1-propyne (propargyl propyl ether).
The reaction proceeds as follows:
Generation of the Nitrilimine : The N-butyl hydrazonoyl halide is treated with a non-nucleophilic base, such as triethylamine (B128534) (TEA), to eliminate hydrogen halide and generate the reactive N-butyl nitrilimine intermediate.
Cycloaddition : The in situ generated nitrilimine rapidly undergoes a [3+2] cycloaddition with 3-propoxy-1-propyne.
Aromatization : The initially formed pyrazoline intermediate spontaneously aromatizes to the stable pyrazole ring, often through the elimination of a small molecule or oxidation, though in the case of an alkyne dipolarophile, the pyrazole is formed directly.
The regioselectivity of nitrilimine cycloadditions to terminal alkynes is well-established, generally yielding the 1,3,5-trisubstituted pyrazole where the substituent from the carbon of the nitrilimine occupies the 3-position of the resulting ring. mdpi.com In this case, to obtain the desired 3-(propoxymethyl) substitution, the reaction would theoretically proceed between an N-butyl nitrilimine and 3-propoxy-1-propyne.
Table 1: Hypothetical Reactants for [3+2] Cycloaddition Synthesis
| Reactant Type | Example Compound | Role in Final Product |
| Hydrazonoyl Halide | N-butyl-2-chloro-2-oxoethanehydrazonoyl chloride | Source of N-butyl group and pyrazole backbone |
| Alkyne Dipolarophile | 3-propoxy-1-propyne | Source of 3-(propoxymethyl) group |
| Base | Triethylamine (TEA) | Catalyst for nitrilimine generation |
This method offers excellent control over regiochemistry, making it a highly attractive, albeit theoretical, route for the specific synthesis of this compound. mdpi.com
Multicomponent Reaction (MCR) Approaches
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all reactants, offer significant advantages in terms of efficiency, atom economy, and procedural simplicity. mdpi.combiointerfaceresearch.com Several MCRs have been developed for the synthesis of polysubstituted pyrazoles. nih.govajgreenchem.com These strategies are particularly valuable for creating diverse libraries of compounds for screening purposes.
The most classical and straightforward one-pot synthesis of pyrazoles is the Paal-Knorr condensation, which involves the reaction of a 1,3-dicarbonyl compound (or its synthetic equivalent) with a hydrazine derivative. jocpr.comjocpr.com For the target molecule, this compound, this would require N-butylhydrazine and a 1,3-dicarbonyl compound bearing a propoxymethyl group, such as 1-propoxy-4,4-dimethoxybutan-2-one.
The reaction mechanism involves initial condensation of the hydrazine with one of the carbonyl groups to form a hydrazone, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. The reaction is typically catalyzed by an acid.
A key advantage of this method is the commercial availability or straightforward synthesis of the required precursors. The reaction of an unsymmetrical diketone with a substituted hydrazine can potentially lead to two regioisomeric products. However, in this case, the distinct reactivity of the ketone and the protected aldehyde in 1-propoxy-4,4-dimethoxybutan-2-one would likely direct the cyclization to strongly favor the desired 3-substituted isomer. crimsonpublishers.comcrimsonpublishers.com
Table 2: Representative Conditions for One-Pot Pyrazole Synthesis
| Catalyst | Solvent | Temperature (°C) | Typical Yield (%) |
| Acetic Acid | Ethanol | Reflux | 75-95 |
| HCl | Methanol (B129727) | Room Temp to Reflux | 80-98 |
| Ytterbium Perfluorooctanoate | Toluene | 80 | 70-90 jocpr.com |
| Ionic Liquid ([BMIm]OH) | Solvent-free | 80 | 85-95 ajgreenchem.com |
This one-pot approach remains one of the most practical and widely used methods for preparing substituted pyrazoles due to its operational simplicity and generally high yields. beilstein-journals.org
Tandem reactions, also known as cascade or domino reactions, involve two or more sequential transformations that occur in a single pot without the isolation of intermediates. These sequences are highly efficient as they reduce the number of workup and purification steps.
A plausible tandem approach for synthesizing this compound could involve an initial coupling reaction to form a key intermediate, which then undergoes a subsequent cyclocondensation. For instance, a Sonogashira coupling between an acid chloride and a terminal alkyne can generate a ynene intermediate. The in situ addition of N-butylhydrazine to this intermediate would then trigger a cyclization to form the pyrazole ring.
A hypothetical sequence could be:
Ynone Formation : Propoxyacetyl chloride is coupled with a suitable terminal alkyne under palladium-copper catalysis to form a propoxymethyl-substituted ynone.
Cyclocondensation : Without isolation, N-butylhydrazine is added to the reaction mixture. The hydrazine undergoes a Michael addition to the ynone, followed by cyclization and dehydration to furnish the this compound.
This strategy allows for the modular assembly of the pyrazole from simpler, readily available starting materials and is amenable to creating structural diversity by varying the coupling partners and the hydrazine component.
Precursor Design and Synthesis for this compound
The successful synthesis of the target pyrazole is critically dependent on the availability and purity of its key precursors. The primary building blocks required are an N-butyl hydrazine derivative and a three-carbon chain bearing a propoxymethyl group, configured as either a 1,3-dicarbonyl compound or a terminal alkyne.
Synthesis of N-Butyl Hydrazine Derivatives
N-butylhydrazine is a key precursor that introduces the N-1 butyl substituent onto the pyrazole ring. The direct alkylation of hydrazine with a butyl halide is often challenging as it can lead to mixtures of mono- and di-alkylated products, as well as over-alkylation to form tetra-substituted hydrazinium (B103819) salts. princeton.edu To achieve selective mono-alkylation, several strategies have been developed.
One common approach involves the use of a protected hydrazine derivative. For example, tert-butoxycarbonyl (Boc) hydrazine can be selectively alkylated and subsequently deprotected. An alternative is the reductive amination of butyraldehyde (B50154) with hydrazine, followed by reduction of the resulting hydrazone.
A reliable laboratory-scale method is a modification of the Gabriel synthesis, where phthalimide (B116566) is used to protect one of the nitrogen atoms. libretexts.org
Alkylation of a Hydrazine Surrogate : A protected hydrazine, such as di-tert-butyl azodicarboxylate, can be reacted with an alkylating agent.
Formation of a Nitrogen Dianion : A protected hydrazine like PhNHNHBoc can be treated with n-butyllithium to form a stable nitrogen dianion, which allows for selective and controlled alkylation. organic-chemistry.org
Reductive Alkylation : Direct reductive alkylation of hydrazine derivatives with aldehydes or ketones using a reducing agent like α-picoline-borane provides a one-pot method to N-alkylhydrazines. organic-chemistry.org
Table 3: Comparison of Synthetic Methods for N-Butylhydrazine
| Method | Alkylating Agent | Key Features | Common Issues |
| Direct Alkylation | 1-Bromobutane | Simple, inexpensive reactants | Poor selectivity, over-alkylation princeton.edu |
| Reductive Amination | Butyraldehyde | Good selectivity for mono-alkylation | Requires a suitable reducing agent |
| N-Dianion Alkylation | 1-Bromobutane | High selectivity, controlled process | Requires strong base (n-BuLi), low temperatures organic-chemistry.org |
Commercially, butylhydrazine is often supplied as its hydrochloride salt, which can be neutralized before use. prepchem.comprepchem.comchemicalbook.comgoogle.com
Synthesis of Propoxymethyl-Substituted Carbonyl or Alkynyl Precursors
The propoxymethyl moiety at the C-3 position of the pyrazole ring originates from a carefully designed three-carbon precursor. Depending on the chosen synthetic route, this precursor can be an alkyne or a 1,3-dicarbonyl compound.
Synthesis of Alkynyl Precursors: For the [3+2] cycloaddition route, the required precursor is 3-propoxy-1-propyne. This compound can be efficiently synthesized via the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.com This reaction involves the S_N2 displacement of a halide by an alkoxide.
The synthesis proceeds by:
Deprotonation : Propargyl alcohol (prop-2-yn-1-ol) is deprotonated with a strong base, such as sodium hydride (NaH) or sodium amide (NaNH₂), to form the corresponding sodium propargyl alkoxide.
Alkylation : The alkoxide is then treated with a propyl halide, typically 1-bromopropane (B46711) or 1-iodopropane, to form the desired 3-propoxy-1-propyne ether. acsgcipr.org
The reaction is typically carried out in an aprotic polar solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). The high reactivity of the primary alkyl halide in an S_N2 reaction ensures good yields. masterorganicchemistry.com
Synthesis of 1,3-Dicarbonyl Precursors: For the Paal-Knorr synthesis, a 1,3-dicarbonyl precursor such as 1-propoxy-4,4-dimethoxybutan-2-one is required. The synthesis of such acetal-protected dicarbonyl compounds can be accomplished through several routes. A common method is the Claisen condensation of an ester with a ketone. guidechem.com
A plausible synthetic route involves:
Claisen Condensation : Acetone (B3395972) is condensed with ethyl propoxyacetate in the presence of a strong base like sodium ethoxide or sodium hydride. This forms the β-keto ester, ethyl 2-methyl-3-oxo-4-propoxybutanoate.
Acetal Formation and Decarboxylation : The resulting β-keto ester can be subjected to conditions that promote simultaneous acetal formation at the less hindered carbonyl and decarboxylation to yield the target 1-propoxy-4,4-dimethoxybutan-2-one. A related compound, 4,4-dimethoxy-2-butanone, is synthesized from acetone and methyl formate, followed by reaction with methanol in the presence of a strong acid. guidechem.comgoogle.com This established procedure serves as a reliable template for the synthesis of the propoxymethyl analogue.
Advanced Synthetic Techniques and Their Applicability to this compound Synthesis
Modern synthetic chemistry offers several powerful techniques that can enhance the efficiency, safety, and environmental profile of pyrazole synthesis. These methods, including microwave-assisted synthesis, ultrasound irradiation, and flow chemistry, offer significant advantages over conventional batch processing. Their applicability to the formation of this compound lies in their ability to accelerate reaction rates, improve yields, and allow for greater control over reaction parameters, which is crucial for constructing this specifically substituted heterocyclic scaffold.
Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology in chemical synthesis, utilizing microwave irradiation to heat reactions directly and efficiently. dergipark.org.trpensoft.net Unlike conventional heating, which relies on slow thermal conduction, microwave energy couples directly with polar molecules in the reaction mixture, leading to rapid and uniform heating. nih.gov This results in dramatic reductions in reaction times, often from hours to mere minutes, and frequently leads to higher product yields and purities. dergipark.org.trdergipark.org.tr
For the synthesis of pyrazoles, MAOS has been shown to be highly effective. For instance, multicomponent reactions to form pyrano[2,3-c]pyrazoles saw reaction times drop from 1.4 hours with conventional heating to just 25 minutes under microwave irradiation, with an accompanying increase in yield from 80% to 88%. nih.gov Another study demonstrated the synthesis of pyrazole derivatives in 2-4 minutes. dergipark.org.tr This rapid, controlled heating minimizes the formation of side products that can occur during prolonged exposure to high temperatures in conventional methods. nih.gov
The applicability of MAOS to the synthesis of this compound is clear. A potential pathway would involve the reaction of a suitable β-alkoxy-α,β-unsaturated ketone precursor with butylhydrazine. Under microwave irradiation, this condensation and subsequent cyclization could be completed in a fraction of the time required by traditional refluxing methods, leading to enhanced production efficiency. The solvent-free application of microwave heating further aligns with green chemistry principles, reducing waste and simplifying product work-up. mdpi.comnih.gov
| Feature | Conventional Heating | Microwave-Assisted Synthesis (MAOS) |
| Reaction Time | Hours to Days dergipark.org.tr | Minutes dergipark.org.trnih.gov |
| Energy Efficiency | Low (indirect heating) | High (direct molecular heating) |
| Yield | Moderate to Good nih.gov | Often Higher than Conventional nih.govnih.gov |
| Side Products | More prevalent due to prolonged heating | Minimized due to short reaction times |
| Applicability | Standard laboratory procedures | Rapid optimization, high-throughput synthesis |
Ultrasound-assisted organic synthesis (UAOS), or sonochemistry, utilizes the energy of high-frequency sound waves to induce chemical reactions. The primary mechanism is acoustic cavitation—the formation, growth, and violent collapse of microscopic bubbles in a liquid. rsc.org This collapse generates localized "hot spots" with transient high temperatures and pressures, creating extreme conditions that accelerate mass transfer and dramatically increase reaction rates. rsc.orgrsc.org
This technique offers a powerful tool for kinetic enhancement in pyrazole synthesis, often allowing reactions to proceed under milder conditions and with shorter durations than conventional methods. rsc.org For example, catalyst-free, multicomponent reactions to produce pyrano[2,3-c]pyrazole derivatives have been successfully carried out in water using ultrasonic irradiation, achieving excellent yields. nih.gov The physical effects of sonication can also improve the solubility of reagents, further facilitating the reaction. nih.gov The synthesis of various pyrazole derivatives has been achieved with high yields at room temperature, demonstrating the energy-saving potential of this green chemistry approach. researchgate.netresearchgate.net
In the context of synthesizing this compound, ultrasound could be applied to the key cyclocondensation step. By irradiating a mixture of the appropriate 1,3-dicarbonyl equivalent and butylhydrazine, the reaction could potentially be driven to completion at or near room temperature. This kinetic enhancement not only saves time and energy but also provides a milder alternative for sensitive substrates, preserving the integrity of the propoxymethyl group and leading to a cleaner product profile.
| Parameter | Conventional Method | Ultrasound-Assisted Synthesis (UAOS) |
| Activation Energy | Thermal energy required | Provided by acoustic cavitation rsc.org |
| Reaction Temperature | Often elevated | Can often be performed at room temperature researchgate.net |
| Reaction Rate | Slower | Significantly accelerated rsc.orgresearchgate.net |
| Yields | Variable | Generally high to excellent nih.govnih.gov |
| Process | Mechanical stirring | Enhanced mixing and mass transfer from cavitation |
Flow chemistry, or continuous flow processing, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. mdpi.comgalchimia.com This paradigm shift from traditional batch production offers numerous advantages, including superior control over reaction parameters (temperature, pressure, residence time), enhanced safety, and seamless scalability. mdpi.commit.edu The small reactor volumes and high surface-area-to-volume ratios allow for efficient heat transfer, enabling precise temperature control and the safe handling of highly exothermic or hazardous reactions. mit.edu
For the industrial production of this compound, a continuous flow setup could be designed. Streams of the starting materials would be pumped and mixed, passing through heated reactor coils to facilitate the reaction. Subsequent in-line purification modules could be integrated to deliver the final product continuously. This approach would not only be more efficient and safer than batch production but would also allow for rapid process optimization and straightforward scaling from laboratory to industrial production. mdpi.comgalchimia.com
| Feature | Batch Processing | Flow Chemistry |
| Process Type | Discontinuous | Continuous mdpi.com |
| Safety | Risks associated with large volumes of hazardous reagents/intermediates nih.gov | Enhanced safety due to small reactor volumes and in situ generation mdpi.commit.edu |
| Scalability | Challenging, requires process redesign | Straightforward, by running the system for longer periods rsc.org |
| Process Control | Limited control over temperature and mixing gradients | Precise control over temperature, pressure, and residence time mit.edu |
| Efficiency | Includes downtime for cleaning and setup | Higher productivity through continuous operation |
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. sci-hub.se In pyrazole synthesis, this often involves developing catalyst-free reactions, using environmentally benign solvents like water, or performing reactions under solvent-free conditions. tandfonline.comthieme-connect.com These approaches not only minimize environmental impact but can also simplify purification procedures and reduce costs. tandfonline.com
Several green methodologies are applicable to pyrazole synthesis. Catalyst-free 1,3-dipolar cycloaddition of diazo compounds to alkynes can be achieved simply by heating under solvent-free conditions, affording pyrazoles in high yields without the need for work-up or purification. rsc.org One-pot, multicomponent reactions in aqueous media, sometimes facilitated by ultrasound, represent another eco-friendly strategy. nih.govresearchgate.net The use of a recyclable catalyst in water or employing a biodegradable ionic salt under solvent-free conditions further enhances the green credentials of the synthesis. tandfonline.comjetir.org
The synthesis of this compound could be designed to incorporate these green principles. A promising route would be a one-pot, multicomponent reaction of the necessary precursors in water, potentially accelerated by microwave or ultrasound energy. nih.gov This would avoid the use of volatile organic solvents and potentially eliminate the need for a catalyst, aligning with the goals of atom economy and waste reduction. Such a strategy offers a sustainable and efficient pathway to the target molecule.
| Green Approach | Description | Applicability to Pyrazole Synthesis |
| Aqueous Media | Using water as the reaction solvent. | Reduces reliance on volatile organic compounds (VOCs); successfully used in multicomponent pyrazole syntheses. nih.govthieme-connect.com |
| Catalyst-Free Synthesis | Reactions that proceed without a catalyst. | Simplifies purification and avoids toxic metal catalysts; demonstrated for pyrazole formation via thermal cycloaddition. rsc.org |
| Solvent-Free Conditions | Reacting neat reagents, often with energy input like microwaves or grinding. | Eliminates solvent waste, increases reaction concentration, and simplifies work-up. nih.govtandfonline.com |
| Energy Efficiency | Using alternative energy sources like microwaves or ultrasound. | Reduces reaction times and energy consumption compared to conventional heating. dergipark.org.trrsc.org |
Advanced Spectroscopic and Crystallographic Characterization of 1 Butyl 3 Propoxymethyl 1h Pyrazole
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation
NMR spectroscopy is a powerful tool for determining the precise structure of organic molecules by mapping the chemical environments of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C).
The ¹H NMR spectrum of 1-butyl-3-(propoxymethyl)-1H-pyrazole is expected to provide distinct signals for each unique proton in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons. The pyrazole (B372694) ring protons, being in an aromatic-like system, would appear in the downfield region. The protons of the butyl and propoxymethyl groups, being aliphatic, would resonate in the upfield region.
The expected signals would correspond to the protons on the pyrazole ring, the butyl chain attached to one of the nitrogen atoms, and the propoxymethyl group at the 3-position of the pyrazole ring. The integration of these signals would correspond to the number of protons in each environment. Spin-spin coupling between adjacent non-equivalent protons would result in signal splitting, providing valuable information about the connectivity of the atoms.
Expected ¹H NMR Data for this compound
| Protons | Expected Chemical Shift (ppm) | Expected Multiplicity |
| Pyrazole-H (C4-H) | 6.0 - 6.5 | d |
| Pyrazole-H (C5-H) | 7.2 - 7.6 | d |
| O-CH₂-Propoxy | 4.4 - 4.6 | s |
| N-CH₂-Butyl | 3.9 - 4.2 | t |
| O-CH₂-Propoxy | 3.3 - 3.6 | t |
| N-CH₂-CH₂-Butyl | 1.7 - 1.9 | m |
| O-CH₂-CH₂-Propoxy | 1.5 - 1.7 | m |
| N-(CH₂)₂-CH₂-Butyl | 1.2 - 1.4 | m |
| Butyl & Propoxy-CH₃ | 0.8 - 1.0 | t |
Note: This is a predictive table. Actual chemical shifts and multiplicities may vary. d=doublet, t=triplet, m=multiplet, s=singlet.
The ¹³C NMR spectrum will reveal the number of unique carbon environments in this compound. The carbon atoms of the pyrazole ring are expected to resonate at lower field (higher ppm values) compared to the aliphatic carbons of the butyl and propoxymethyl groups due to the influence of the heteroatoms and the aromatic character of the ring. The chemical shifts of the aliphatic carbons will be influenced by their proximity to the electronegative nitrogen and oxygen atoms.
Expected ¹³C NMR Data for this compound
| Carbon Atom | Expected Chemical Shift (ppm) |
| Pyrazole-C3 | 150 - 155 |
| Pyrazole-C5 | 138 - 142 |
| Pyrazole-C4 | 105 - 110 |
| O-CH₂-Propoxy | 70 - 75 |
| N-CH₂-Butyl | 48 - 52 |
| O-CH₂-Propoxy | 68 - 72 |
| N-CH₂-CH₂-Butyl | 31 - 35 |
| O-CH₂-CH₂-Propoxy | 22 - 26 |
| N-(CH₂)₂-CH₂-Butyl | 19 - 23 |
| Butyl-CH₃ | 13 - 15 |
| Propoxy-CH₃ | 10 - 12 |
Note: This is a predictive table. Actual chemical shifts may vary.
To unambiguously assign the ¹H and ¹³C signals and to elucidate the complete molecular structure, various 2D NMR experiments would be necessary.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, helping to establish the connectivity within the butyl and propoxymethyl chains. For instance, correlations would be expected between the adjacent methylene (B1212753) groups of the butyl chain.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the already assigned proton spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for establishing the connectivity between the substituents and the pyrazole ring. For example, a correlation between the N-CH₂ protons of the butyl group and the C5 and C4 carbons of the pyrazole ring would confirm the attachment point of the butyl group.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It can help to determine the preferred conformation of the flexible butyl and propoxymethyl side chains relative to the pyrazole ring.
Vibrational Spectroscopy for Functional Group and Molecular Conformation Analysis
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can also offer insights into molecular conformation.
The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its various functional groups. The C-H stretching vibrations of the aliphatic butyl and propoxymethyl groups would be observed in the 2850-3000 cm⁻¹ region. The C=N and C=C stretching vibrations of the pyrazole ring are expected in the 1400-1600 cm⁻¹ range. The C-O-C stretching of the ether linkage in the propoxymethyl group would likely appear as a strong band between 1050 and 1150 cm⁻¹. The C-N stretching vibrations would also be present in the fingerprint region.
Expected FT-IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| C-H (aliphatic) stretch | 2850 - 3000 | Medium-Strong |
| C=N (pyrazole) stretch | 1500 - 1600 | Medium |
| C=C (pyrazole) stretch | 1400 - 1500 | Medium |
| C-O-C (ether) stretch | 1050 - 1150 | Strong |
| C-N stretch | 1250 - 1350 | Medium |
Note: This is a predictive table. Actual wavenumbers and intensities may vary.
Raman spectroscopy provides complementary information to FT-IR. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly useful for identifying non-polar bonds and symmetric vibrations. The symmetric breathing vibrations of the pyrazole ring would be expected to give a characteristic Raman signal. The C-C and C-H vibrations of the aliphatic chains would also be active in the Raman spectrum. The combination of FT-IR and Raman data would provide a more complete picture of the vibrational modes of the molecule.
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Analysis
No published mass spectrometry data, including molecular weight confirmation or fragmentation pattern analysis, was found for this compound. While general fragmentation patterns for the pyrazole core are documented, specific experimental data for the title compound, which would detail the influence of the 1-butyl and 3-(propoxymethyl) substituents on the fragmentation pathways, is not available.
Single Crystal X-ray Diffraction (SCXRD) for Solid-State Molecular Architecture and Crystal Packing
There are no available reports on the synthesis of single crystals of this compound, and consequently, no single crystal X-ray diffraction (SCXRD) data has been published. Information regarding its solid-state molecular architecture, crystal system, space group, unit cell dimensions, and crystal packing interactions is therefore unknown.
Computational and Quantum Chemical Investigations of 1 Butyl 3 Propoxymethyl 1h Pyrazole
Electronic Structure and Molecular Geometry Calculations
Density Functional Theory (DFT) Studies of Ground State Properties
Density Functional Theory (DFT) has become a primary workhorse in computational chemistry for studying the ground state properties of organic molecules due to its favorable balance of accuracy and computational cost. For pyrazole (B372694) derivatives, the B3LYP hybrid functional is frequently employed as it has demonstrated reliability in predicting molecular geometries and electronic properties.
The geometry of 1-butyl-3-(propoxymethyl)-1H-pyrazole would be optimized to find the lowest energy conformation. This involves adjusting the bond lengths, bond angles, and dihedral angles until a stationary point on the potential energy surface is located. The resulting optimized geometry provides a wealth of information about the molecule's structure. The pyrazole ring is expected to be nearly planar, a characteristic feature of aromatic heterocyclic systems. The N-butyl and C3-propoxymethyl substituents will adopt conformations that minimize steric hindrance. The butyl group is likely to be in a staggered conformation, and the propoxymethyl chain will also exhibit preferred dihedral angles to achieve maximum stability.
Below is a representative data table of predicted ground state geometric parameters for this compound, based on DFT calculations of analogous substituted pyrazoles.
| Parameter | Atom(s) Involved | Predicted Value |
| Bond Length | N1-N2 | ~1.35 Å |
| Bond Length | N2-C3 | ~1.34 Å |
| Bond Length | C3-C4 | ~1.42 Å |
| Bond Length | C4-C5 | ~1.37 Å |
| Bond Length | C5-N1 | ~1.36 Å |
| Bond Angle | C5-N1-N2 | ~111° |
| Bond Angle | N1-N2-C3 | ~105° |
| Bond Angle | N2-C3-C4 | ~111° |
| Bond Angle | C3-C4-C5 | ~106° |
| Bond Angle | C4-C5-N1 | ~107° |
| Dihedral Angle | C5-N1-C(butyl)-C(butyl) | ~180° (anti-periplanar) |
| Dihedral Angle | N2-C3-C(ether)-O(ether) | Varies based on conformation |
Note: These values are illustrative and derived from computational studies on structurally similar N-alkyl and C-alkoxy pyrazole derivatives. The actual values for this compound would require a specific DFT calculation.
Basis Set Selection and Computational Parameters
The choice of basis set is a critical aspect of any quantum chemical calculation, as it defines the set of mathematical functions used to construct the molecular orbitals. For pyrazole derivatives, Pople-style basis sets are commonly used. A typical starting point is the 6-31G(d,p) basis set, which includes polarization functions on both heavy atoms (d) and hydrogen atoms (p) to better describe the anisotropic nature of electron density in molecules.
For more accurate calculations, larger basis sets are employed. The 6-311++G(d,p) basis set, for instance, offers a more flexible description of the valence electrons (triple-zeta) and includes diffuse functions (++) to better account for the electron density far from the atomic nuclei, which is important for describing anions and weak interactions. Correlation-consistent basis sets, such as the cc-pVTZ (correlation-consistent polarized valence triple-zeta), are also excellent choices, particularly when used in conjunction with high-level ab initio methods.
The selection of the basis set is a trade-off between accuracy and computational expense. For a molecule of the size of this compound, a basis set like 6-311++G(d,p) in combination with the B3LYP functional would provide a robust and reliable level of theory for most applications.
Molecular Orbital Analysis
The electronic behavior and reactivity of a molecule are largely dictated by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Analysis of these orbitals provides key insights into the molecule's ability to donate and accept electrons, and thus its propensity to engage in various chemical reactions.
Highest Occupied Molecular Orbital (HOMO) Characteristics and Implications
The HOMO is the outermost orbital containing electrons and is associated with the molecule's ability to act as an electron donor. In pyrazole derivatives, the HOMO is typically a π-orbital with significant electron density located on the pyrazole ring. The energy of the HOMO (EHOMO) is a crucial parameter; a higher EHOMO indicates a greater tendency to donate electrons, suggesting increased reactivity towards electrophiles.
For this compound, the presence of the electron-donating alkyl and alkoxymethyl substituents is expected to raise the energy of the HOMO compared to the unsubstituted pyrazole. The butyl group at the N1 position and the propoxymethyl group at the C3 position both contribute to an increase in electron density within the pyrazole ring through inductive effects. This elevated HOMO energy level implies that the molecule will be more susceptible to electrophilic attack. The spatial distribution of the HOMO will likely show significant contributions from the nitrogen and carbon atoms of the pyrazole ring, identifying these as the probable sites for electrophilic reactions.
Lowest Unoccupied Molecular Orbital (LUMO) Characteristics and Implications
The LUMO is the lowest energy orbital that is devoid of electrons and reflects the molecule's ability to act as an electron acceptor. The energy of the LUMO (ELUMO) is indicative of the molecule's electron affinity; a lower ELUMO suggests a greater propensity to accept electrons, indicating reactivity towards nucleophiles.
Similar to the HOMO, the LUMO of this compound is expected to be a π*-antibonding orbital primarily localized over the pyrazole ring. The electron-donating nature of the substituents will also influence the LUMO energy, likely raising it to a lesser extent than the HOMO. The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a critical descriptor of chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally correlates with higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO.
The analysis of the LUMO's spatial distribution would pinpoint the regions of the molecule most susceptible to nucleophilic attack. These are typically the carbon atoms of the pyrazole ring that bear the largest coefficients in the LUMO.
Below is a table of representative molecular orbital properties for a substituted pyrazole, which can be considered analogous to this compound.
| Property | Predicted Value | Implication |
| EHOMO | ~ -6.5 eV | Moderate electron-donating ability |
| ELUMO | ~ -0.5 eV | Low electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | ~ 6.0 eV | High kinetic stability and moderate reactivity |
Note: These energy values are illustrative and based on typical DFT calculations for substituted pyrazoles. The exact values for this compound would need to be determined through specific quantum chemical calculations.
HOMO-LUMO Energy Gap as a Reactivity Indicator
The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a fundamental parameter in quantum chemistry for predicting the reactivity of a molecule. joaquinbarroso.comnih.gov The HOMO is the orbital that acts as an electron donor, while the LUMO is the electron acceptor. joaquinbarroso.com
The HOMO-LUMO gap (ΔE) is a direct indicator of chemical reactivity and kinetic stability. nih.gov
Large Energy Gap: A molecule with a large HOMO-LUMO gap is generally more stable and less reactive. The energy required to excite an electron from the HOMO to the LUMO is high, making it resistant to chemical reactions.
Small Energy Gap: Conversely, a small HOMO-LUMO gap signifies higher reactivity. nih.gov It implies that the molecule can be easily polarized and will more readily engage in chemical reactions by donating or accepting electrons. This increased propensity for electron transfer is a key factor in predicting how a molecule will behave in a reaction. nih.gov
For different series of organic compounds, studies have shown that substituents can significantly alter the HOMO-LUMO gap. Electron-withdrawing groups, for example, can lower the gap and increase reactivity. nih.govresearchgate.net Theoretical calculations, often using Density Functional Theory (DFT), are employed to compute these energy levels and predict the molecule's electronic behavior. nih.govnih.gov
Reactivity and Selectivity Prediction
Computational methods are instrumental in predicting how and where a molecule will react. By analyzing the electronic properties of a molecule like this compound, researchers can identify its most reactive sites for electrophilic or nucleophilic attack.
Fukui Functions and Local Reactivity Descriptors for Reaction Site Prediction
Fukui functions and other local reactivity descriptors are derived from conceptual DFT and are used to pinpoint the most reactive atoms within a molecule. nih.gov These descriptors help in understanding and predicting the regioselectivity of chemical reactions. By calculating the changes in electron density at each atomic site upon the addition or removal of an electron, one can determine which parts of the molecule are most susceptible to:
Nucleophilic attack (where the atom is most likely to accept electrons).
Electrophilic attack (where the atom is most likely to donate electrons).
Radical attack .
This analysis provides a detailed map of local reactivity across the molecule, guiding the prediction of reaction outcomes. nih.gov
Molecular Electrostatic Potential Surface (MEPS) Analysis
Molecular Electrostatic Potential Surface (MEPS) analysis is a powerful computational tool used to visualize the charge distribution of a molecule and predict its intermolecular interaction patterns. nih.gov The MEPS map displays regions of varying electrostatic potential on the van der Waals surface of the molecule.
Negative Potential Regions (Electron-Rich): These areas, typically colored red or yellow, indicate a high electron density and are susceptible to electrophilic attack. In pyrazole derivatives, these regions are often associated with the nitrogen atoms of the pyrazole ring.
Positive Potential Regions (Electron-Poor): Shown in blue, these areas have a lower electron density and are the likely sites for nucleophilic attack.
Neutral Regions: Green areas represent regions with near-zero potential.
Reaction Pathway Elucidation via Intrinsic Reaction Coordinate (IRC) Calculations
Intrinsic Reaction Coordinate (IRC) calculations are a computational method used to map the trajectory of a chemical reaction. Starting from a transition state (the highest energy point along the reaction path), an IRC calculation follows the minimum energy path downhill to connect the transition state with the corresponding reactants and products on the potential energy surface.
This method is essential for:
Verifying a transition state: Ensuring that the calculated transition structure correctly links the desired reactants and products.
Understanding reaction mechanisms: By visualizing the geometric changes of the molecule as it transforms from reactant to product, IRC provides a step-by-step view of the reaction mechanism.
IRC calculations offer a detailed picture of the energetic and structural evolution of a chemical system during a reaction, confirming the proposed mechanism.
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure and dynamic behavior of a molecule are critical to its function and reactivity. Pyrazole derivatives, with their flexible substituent groups, can exist in various conformations. eurasianjournals.comeurasianjournals.com
Conformational Analysis: This involves systematically exploring the different spatial arrangements (conformers) of a molecule to identify the most stable, low-energy structures. Computational methods are used to calculate the potential energy of each conformation, revealing the preferred shapes the molecule will adopt.
Molecular Dynamics (MD) Simulations: MD simulations model the physical movements of atoms and molecules over time. eurasianjournals.comeurasianjournals.comnih.gov By simulating the molecule's behavior in a specific environment (e.g., in a solvent or interacting with a biological target), MD provides insights into its flexibility, stability, and intermolecular interactions. researchgate.netresearchgate.net These simulations can reveal how the molecule adapts its shape and how different parts of the molecule fluctuate, which is essential for understanding its biological activity. nih.govresearchgate.net
Spectroscopic Property Prediction from Theoretical Models
Quantum chemical calculations are highly effective at predicting various spectroscopic properties of molecules. By creating a theoretical model of the molecule, researchers can compute spectra that can be compared with experimental data to confirm the molecule's structure.
Commonly predicted properties include:
NMR Spectra: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts, which are invaluable for structural elucidation. researchgate.netnih.gov
Infrared (IR) and Raman Spectra: Vibrational frequencies can be calculated to predict the peaks in IR and Raman spectra, helping to identify the functional groups present in the molecule. researchgate.net
UV-Vis Spectra: The electronic transitions between molecular orbitals, such as the HOMO-LUMO transition, can be calculated to predict the absorption wavelengths in UV-Vis spectroscopy. researchgate.netresearchgate.net
These theoretical predictions are a powerful complement to experimental work, aiding in the characterization and identification of newly synthesized compounds like pyrazole derivatives. nih.govresearchgate.net
Simulated NMR Chemical Shifts
Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for the structural elucidation of organic compounds. Computational chemistry provides a powerful means to predict and interpret NMR spectra through the calculation of chemical shifts. For pyrazole derivatives, Density Functional Theory (DFT) has become a standard method for obtaining reliable theoretical NMR data. asrjetsjournal.orgjocpr.com The Gauge-Independent Atomic Orbital (GIAO) method is predominantly used for these calculations, often in conjunction with hybrid functionals like B3LYP and various basis sets such as 6-311++G(d,p). mdpi.comnih.gov
Theoretical calculations for substituted pyrazoles have shown good correlation with experimental data. mdpi.comnih.gov For example, studies on N-alkylated pyrazoles demonstrate the effect of the alkyl chain on the surrounding nuclei. mdpi.com Similarly, the electronic effects of substituents at the 3-position have been computationally investigated in other pyrazole systems. jocpr.comnih.gov
Below are representative tables of simulated ¹H and ¹³C NMR chemical shifts for analogous pyrazole structures, calculated using DFT methods. These values serve as an estimation for the chemical shifts that could be expected for this compound.
Table 1: Representative Simulated ¹H NMR Chemical Shifts for a Substituted Pyrazole Moiety
| Atom | Predicted Chemical Shift (ppm) |
|---|---|
| H (pyrazole ring) | 5.8 - 7.8 |
| H (N-alkyl chain) | 0.9 - 4.2 |
Note: The chemical shift ranges are based on general data for N-alkyl and 3-substituted pyrazoles and are for illustrative purposes.
Table 2: Representative Simulated ¹³C NMR Chemical Shifts for a Substituted Pyrazole Moiety
| Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C (pyrazole ring) | 100 - 150 |
| C (N-alkyl chain) | 13 - 50 |
Note: The chemical shift ranges are based on general data for N-alkyl and 3-substituted pyrazoles and are for illustrative purposes.
Predicted Vibrational Spectra (IR and Raman)
For this compound, the predicted IR and Raman spectra would exhibit characteristic vibrational modes associated with the pyrazole ring, the N-butyl group, and the propoxymethyl substituent.
Key vibrational modes would include:
C-H stretching vibrations of the pyrazole ring, butyl, and propoxymethyl groups, typically observed in the 2800-3200 cm⁻¹ region. acrhem.org
C=N and C=C stretching vibrations of the pyrazole ring, which are expected in the 1400-1600 cm⁻¹ range. acrhem.org
C-O-C stretching vibrations of the ether linkage in the propoxymethyl group, usually found around 1000-1200 cm⁻¹.
Ring breathing and deformation modes of the pyrazole core at lower frequencies.
The following tables present representative predicted vibrational frequencies for key functional groups found in molecules analogous to this compound.
Table 3: Representative Predicted IR Active Vibrational Frequencies
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
|---|---|
| C-H Stretch (Aromatic/Alkyl) | 2950 - 3150 |
| C=N/C=C Stretch (Ring) | 1450 - 1600 |
| CH₂ Bend | 1400 - 1470 |
| C-O-C Stretch | 1050 - 1150 |
Note: These frequencies are based on computational studies of various substituted pyrazoles and serve as illustrative examples. acrhem.orgnih.gov
Table 4: Representative Predicted Raman Active Vibrational Frequencies
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
|---|---|
| C-H Stretch (Aromatic/Alkyl) | 2950 - 3150 |
| C=N/C=C Stretch (Ring) | 1450 - 1600 |
| CH₂ Bend | 1400 - 1470 |
| C-O-C Stretch | 1050 - 1150 |
Note: These frequencies are based on computational studies of various substituted pyrazoles and serve as illustrative examples. acrhem.orgresearchgate.net
Reactivity and Chemical Transformations of 1 Butyl 3 Propoxymethyl 1h Pyrazole
Electrophilic Substitution Reactions on the Pyrazole (B372694) Ring
The pyrazole ring is an electron-rich aromatic system, making it amenable to electrophilic substitution reactions. The position of substitution is directed by the existing substituents. In 1-butyl-3-(propoxymethyl)-1H-pyrazole, the C4 position is the most electron-rich and sterically accessible site, and therefore the primary target for electrophiles.
Electrophilic attack at the C4 position of the pyrazole ring is generally favored due to the directing effects of the nitrogen atoms. The N1-butyl group and the C3-propoxymethyl group, both being electron-donating, further activate the ring towards electrophilic attack, particularly at the C4 position. Common electrophilic substitution reactions for pyrazoles include nitration, halogenation, and sulfonation.
Table 1: Regioselectivity in Electrophilic Substitution of 1-Alkyl-3-alkoxymethyl-pyrazoles (Representative Examples)
| Electrophile | Reagents and Conditions | Major Product | Reference |
| NO₂+ | HNO₃/H₂SO₄ | 4-Nitro-1-alkyl-3-alkoxymethyl-pyrazole | pharmajournal.net |
| Br⁺ | Br₂/CH₃COOH | 4-Bromo-1-alkyl-3-alkoxymethyl-pyrazole | libretexts.org |
| SO₃ | Fuming H₂SO₄ | 1-Alkyl-3-alkoxymethyl-pyrazole-4-sulfonic acid | pharmajournal.net |
Nucleophilic Attack Pathways and Regioselectivity
The pyrazole ring itself is generally resistant to nucleophilic attack due to its electron-rich nature. nih.gov However, the introduction of strong electron-withdrawing groups or conversion to a pyrazolium (B1228807) salt can render the ring susceptible to nucleophilic substitution. For this compound, direct nucleophilic attack on the unsubstituted ring is unlikely.
Nucleophilic attack is more plausible on derivatives of the parent compound. For instance, if the pyrazole ring were to be quaternized (see section 5.3), the resulting positive charge would activate the ring towards the addition of nucleophiles. In such a pyrazolium cation, the C5 position is often the most susceptible to nucleophilic attack, leading to ring-opening or rearrangement reactions depending on the conditions. The regioselectivity of nucleophilic attack is highly dependent on the nature of the electrophile used to activate the pyrazole ring and the specific reaction conditions. nih.gov
Alkylation Reactions at Nitrogen Centers, particularly N1
While the N1 position of this compound is already substituted, the N2 nitrogen atom possesses a lone pair of electrons and can act as a nucleophile. researchgate.net Further alkylation at the N2 position leads to the formation of a quaternary pyrazolium salt. This reaction typically requires a potent alkylating agent, such as an alkyl halide or a trialkyloxonium salt.
The formation of the 1-butyl-2-alkyl-3-(propoxymethyl)-1H-pyrazolium salt introduces a permanent positive charge on the pyrazole ring, significantly altering its chemical properties. These pyrazolium salts can be isolated as stable compounds, often with non-nucleophilic counter-ions like tetrafluoroborate (B81430) or hexafluorophosphate. The quaternization is influenced by both steric and electronic factors. The presence of the butyl group at N1 and the propoxymethyl group at C3 may sterically hinder the approach of the alkylating agent to the N2 nitrogen. semanticscholar.org
Table 2: Quaternization of 1,3-Disubstituted Pyrazoles (Representative Examples)
| Substrate | Alkylating Agent | Product | Reference |
| 1,3-Dimethylpyrazole | Methyl iodide | 1,2,3-Trimethylpyrazolium iodide | researchgate.net |
| 1-Butyl-3-methylpyrazole | Ethyl bromide | 1-Butyl-2-ethyl-3-methylpyrazolium bromide | beilstein-journals.org |
Reactions Involving the Propoxymethyl Side Chain
The propoxymethyl side chain at the C3 position offers another avenue for chemical transformation, primarily through the cleavage of the ether linkage. Ether cleavage is typically achieved under harsh conditions using strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI), or with Lewis acids such as boron tribromide (BBr₃). wikipedia.orgmasterorganicchemistry.comopenstax.org
The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion. In the case of this compound, cleavage of the ether bond would likely yield 3-(hydroxymethyl)-1-butyl-1H-pyrazole and propyl halide. The specific mechanism (SN1 or SN2) of the cleavage would depend on the reaction conditions. Given that the carbon atom attached to the pyrazole ring is primary, an SN2 mechanism is more probable. openstax.org
Derivatization Strategies for Further Functionalization
Further functionalization of this compound can be achieved through a variety of strategies to introduce new chemical moieties and expand its synthetic utility.
One common approach is metalation , followed by reaction with an electrophile. Deprotonation of the C5 position of the pyrazole ring can be achieved using a strong base, such as an organolithium reagent (e.g., n-butyllithium), to generate a lithiated intermediate. This powerful nucleophile can then react with a wide range of electrophiles, such as aldehydes, ketones, alkyl halides, and silyl (B83357) chlorides, to introduce a substituent at the C5 position.
Cross-coupling reactions , such as the Suzuki or Heck reactions, provide another powerful tool for derivatization. To participate in these reactions, the pyrazole ring typically needs to be pre-functionalized with a halide or a boronic acid/ester. For example, halogenation at the C4 position (as described in section 5.1) would furnish a substrate for subsequent cross-coupling with a variety of partners, enabling the formation of new carbon-carbon or carbon-heteroatom bonds. nih.gov
The functional groups on the side chains can also be manipulated. The hydroxyl group generated from the ether cleavage of the propoxymethyl side chain (section 5.4) can be further oxidized to an aldehyde or a carboxylic acid, or converted to other functional groups through standard organic transformations.
Table 3: Derivatization Strategies for Substituted Pyrazoles (Representative Examples)
| Strategy | Reagents and Conditions | Functionalized Product | Reference |
| Metalation-Alkylation | 1. n-BuLi, THF, -78 °C; 2. R-X | 5-Alkyl-1,3-disubstituted-pyrazole | |
| Suzuki Cross-Coupling | 4-Bromo-1,3-disubstituted-pyrazole, Arylboronic acid, Pd catalyst, base | 4-Aryl-1,3-disubstituted-pyrazole | nih.gov |
| Heck Cross-Coupling | 4-Iodo-1,3-disubstituted-pyrazole, Alkene, Pd catalyst, base | 4-Alkenyl-1,3-disubstituted-pyrazole | nih.gov |
Lack of Available Scientific Data for this compound
Following a comprehensive search of scientific databases and literature, it has been determined that there is no publicly available research data on the intermolecular interactions and supramolecular assemblies of the chemical compound This compound .
Extensive searches were conducted to locate information regarding the specific areas outlined in the user's request, including:
Characterization of hydrogen bonding networks in solid state and solution
Analysis of π-π stacking interactions in crystalline forms
The role of van der Waals forces and hydrophobic interactions in self-assembly
Coordination chemistry with metal centers as a ligand
Design principles for supramolecular aggregates and assemblies
The investigation included searches for crystallographic data, spectroscopic studies, and theoretical calculations pertaining to this compound. Unfortunately, these searches did not yield any specific experimental or theoretical data that would allow for a scientifically accurate and detailed discussion of the requested topics for this particular compound.
While general principles of intermolecular interactions are well-established for the pyrazole class of compounds, the user's strict requirement to focus solely on "this compound" prevents the inclusion of data from related but distinct molecules. The specific arrangement and interplay of the butyl and propoxymethyl substituents on the pyrazole ring will uniquely influence its supramolecular behavior, and without specific studies on this compound, any discussion would be purely speculative and would not meet the required standards of scientific accuracy.
Therefore, it is not possible to generate the requested article with the level of detail and specificity required, as the foundational scientific research on this compound does not appear to have been published.
Structure Property Relationships in 1 Butyl 3 Propoxymethyl 1h Pyrazole and Its Derivatives
Influence of Substituent Effects on Electronic Properties
The electronic properties of the pyrazole (B372694) ring in 1-butyl-3-(propoxymethyl)-1H-pyrazole are significantly influenced by the nature of its substituents. The pyrazole ring itself is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This structure gives rise to a π-electron system that can be modulated by the electronic effects of attached groups orientjchem.org.
The introduction of different substituents at various positions on the pyrazole ring can further alter the electronic landscape of the molecule. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can be strategically placed to modify the molecule's reactivity, polarity, and spectroscopic properties nih.govmdpi.com. For instance, the introduction of a strong electron-withdrawing group, such as a nitro group, at the C-4 or C-5 position would decrease the electron density of the pyrazole ring, making it less susceptible to electrophilic attack. Conversely, adding a strong electron-donating group, like an amino group, would increase the ring's electron density.
The following interactive table summarizes the expected electronic effects of various hypothetical substituents on the pyrazole ring of a this compound derivative.
| Substituent (R) Position | Substituent Type | Inductive Effect (I) | Mesomeric/Resonance Effect (M) | Expected Impact on Ring Electron Density |
| C4 | -NO2 | -I | -M | Decrease |
| C4 | -CN | -I | -M | Decrease |
| C4 | -Cl | -I | +M | Slight Decrease |
| C4 | -CH3 | +I | None | Increase |
| C4 | -OCH3 | -I | +M | Increase |
| C5 | -NO2 | -I | -M | Decrease |
| C5 | -Br | -I | +M | Slight Decrease |
| C5 | -NH2 | -I | +M | Increase |
These modifications to the electronic properties can have a profound impact on the chemical reactivity and potential applications of the resulting derivatives. For example, altering the electron density can influence the compound's ability to coordinate with metal ions or participate in hydrogen bonding mdpi.com.
Stereochemical Considerations and Potential for Chiral Derivatives
Chirality plays a critical role in the biological activity and material properties of many organic molecules. While this compound itself is not chiral, the introduction of stereocenters into its structure can lead to the formation of chiral derivatives with potentially unique properties nih.govuniovi.es.
A stereocenter could be introduced in several ways:
On the Butyl Side Chain: The butyl group at the N-1 position is a straight chain. However, if this were replaced with a branched alkyl group, such as a sec-butyl or isobutyl group, a chiral center could be created.
On the Propoxymethyl Side Chain: Similarly, the propoxymethyl group at the C-3 position could be modified to contain a chiral center. For example, replacing the propoxy group with a sec-butoxy group would introduce chirality.
Directly on the Pyrazole Ring: While less common, a substituent bearing a chiral center could be attached to one of the carbon atoms of the pyrazole ring.
The synthesis of chiral pyrazole derivatives has been successfully achieved through various methods, including the use of chiral auxiliaries nih.gov. These auxiliaries can guide the stereoselective formation of the desired enantiomer or diastereomer. Asymmetric synthesis strategies are crucial for obtaining enantiomerically pure compounds, which is often a requirement for pharmaceutical applications and advanced materials acs.orgrsc.org.
The presence of chirality would open up the possibility of enantioselective interactions with other chiral molecules, such as proteins or other biological macromolecules. This is a key consideration in drug design and the development of chiral catalysts.
The following table outlines potential chiral derivatives of this compound and the location of the introduced stereocenter.
| Derivative Name | Location of Stereocenter |
| 1-(sec-butyl)-3-(propoxymethyl)-1H-pyrazole | sec-butyl group at N-1 |
| 1-butyl-3-((S)-2-methylpropoxymethyl)-1H-pyrazole | Modified propoxymethyl group at C-3 |
| 1-butyl-3-(propoxymethyl)-4-((R)-1-phenylethyl)-1H-pyrazole | Substituent at C-4 |
The synthesis and separation of such chiral derivatives would be a critical step in exploring their unique stereochemical properties and potential applications.
Conformational Flexibility and its Impact on Molecular Behavior
The butyl group at the N-1 position can exist in different conformations due to rotation around the C-C single bonds. The most stable conformations are typically the anti (trans) and gauche arrangements, which minimize steric hindrance between adjacent groups utdallas.edu. The relative energies of these conformers determine the predominant shape of the butyl chain.
Similarly, the propoxymethyl side chain at the C-3 position has multiple rotatable bonds, including the C-O and C-C bonds. The flexibility of this chain allows the propoxy group to orient itself in various positions relative to the pyrazole ring. This conformational freedom can impact how the molecule interacts with its environment, including solvent molecules and other solutes.
The table below illustrates some of the key rotatable bonds in this compound and the types of conformations that can arise.
| Rotatable Bond | Side Chain | Potential Conformations |
| N1-C(butyl) | Butyl | Staggered (Anti, Gauche), Eclipsed |
| C(butyl)-C(butyl) | Butyl | Staggered (Anti, Gauche), Eclipsed |
| C3-C(propoxymethyl) | Propoxymethyl | Various staggered and eclipsed |
| C(propoxymethyl)-O | Propoxymethyl | Various staggered and eclipsed |
| O-C(propoxy) | Propoxymethyl | Various staggered and eclipsed |
The conformational preferences of the side chains can affect the molecule's physical properties, such as its melting point, boiling point, and solubility. Furthermore, in a biological context, the ability of a molecule to adopt a specific conformation can be crucial for its binding to a receptor or enzyme active site. Therefore, understanding the conformational behavior of this compound and its derivatives is essential for predicting their molecular behavior and designing new functional molecules.
Non Biological Advanced Applications of 1 Butyl 3 Propoxymethyl 1h Pyrazole and Its Derivatives
Applications in Materials Science
The exploration of pyrazole (B372694) derivatives in materials science is a growing field of interest. cymitquimica.com The ability to modify the pyrazole ring at various positions allows for the synthesis of molecules with tailored properties, suitable for specialized materials.
While direct research on 1-butyl-3-(propoxymethyl)-1H-pyrazole in optoelectronics is not extensively documented, the fundamental properties of the pyrazole scaffold suggest potential in this area. The aromatic pyrazole ring can participate in π-π stacking interactions, which are crucial for charge transport in organic electronic materials. Furthermore, pyrazole derivatives are known to act as effective ligands for metal ions. researchgate.net The formation of metal complexes can introduce new photophysical properties, such as luminescence, making them candidates for components in Organic Light Emitting Diodes (OLEDs) or other emissive displays. The butyl and propoxymethyl substituents would primarily influence solubility in organic solvents and the morphology of thin films, which are critical parameters for device fabrication and performance.
The development of liquid crystals is highly dependent on molecular shape and intermolecular forces. The structure of this compound, with its rigid aromatic core and flexible aliphatic side chains, is reminiscent of motifs found in some liquid crystalline compounds. The butyl group contributes to the molecule's anisotropy and can influence the packing behavior, while the propoxymethyl group adds flexibility. By analogy, other N-substituted pyrazoles have been studied for their ability to form supramolecular assemblies through interactions like hydrogen bonds and van der Waals forces. The specific geometry and polarity of this compound could potentially lead to the formation of mesophases (the state of matter between liquid and solid) under specific temperature conditions, although this remains an area for future investigation.
Role in Catalysis and Ligand Design
Pyrazole and its derivatives are well-established as excellent chelating agents for a wide range of metals, finding significant use in catalysis. researchgate.net The two nitrogen atoms in the ring can coordinate with metal centers, forming stable complexes that can catalyze various chemical transformations.
The primary role of this compound and its derivatives in catalysis is as ligands for transition metals. The nitrogen atoms of the pyrazole ring act as donor sites, stabilizing the metal center. The substituents on the ring play a crucial role in modulating the catalytic activity and selectivity of the resulting metal complex.
Steric and Electronic Tuning : The butyl group at the N-1 position provides steric bulk, which can influence the coordination geometry around the metal and control access of the substrate to the active site. The propoxymethyl group at the C-3 position can modify the electronic properties of the pyrazole ring, thereby affecting the metal-ligand bond strength. This ability to fine-tune the ligand's properties is essential for designing highly efficient and selective catalysts.
Homogeneous and Heterogeneous Catalysis : Pyrazole-based ligands are versatile and can be used in both homogeneous and heterogeneous catalysis. In homogeneous systems, palladium and nickel complexes featuring pyrazole ligands have demonstrated activity in reactions like the dimerization of ethylene. To overcome challenges with catalyst separation, these ligands can be anchored to solid supports, such as magnetite nanoparticles, creating magnetically separable heterogeneous catalysts that combine high efficiency with ease of recovery and recycling.
Table 1: Examples of Pyrazole Derivative Ligands in Transition Metal Catalysis
| Pyrazole Ligand Type | Metal Center | Catalytic Application | Key Feature |
|---|---|---|---|
| General Pyrazole Derivatives | Palladium, Nickel | Ethylene Oligomerization | Stability and specific steric/electronic environment provided by the ligand. |
| 2,6-bis(1H-pyrazol-3-yl)pyridine (bispzHpy) | Various Transition Metals | General Catalysis | Tridentate ligand providing a stable coordination environment. mdpi.com |
Organocatalysis utilizes small organic molecules, rather than metal-containing complexes, to accelerate chemical reactions. While the use of this compound as an organocatalyst is not yet widely reported, its structure presents potential avenues for investigation. The "pyridine-like" nitrogen atom at the 2-position of the pyrazole ring is basic and possesses a lone pair of electrons, making it a potential hydrogen bond acceptor or a Brønsted base. This basicity could be harnessed to catalyze reactions that proceed through proton transfer or base-catalyzed mechanisms. Further derivatization could enhance these properties, opening a new area of research for pyrazole-based organocatalysts.
Potential in Sensor Technologies and Chemosensing
Chemosensors are molecules designed to bind selectively to a specific analyte (like a metal ion or a small molecule) and produce a detectable signal. The inherent ability of the pyrazole ring to coordinate with metal ions makes its derivatives attractive candidates for the development of new chemical sensors. cymitquimica.com The binding of an ion to the nitrogen atoms of this compound could induce a change in its conformation or electronic structure. If the pyrazole core is integrated into a larger system containing a chromophore or fluorophore, this binding event could lead to a measurable change in color (colorimetric sensor) or fluorescence (fluorescent sensor). The substituents would influence the sensor's selectivity and its solubility in the desired testing medium.
Research into Novel Solvent Systems, such as Ionic Liquids
While specific research focusing on this compound within novel solvent systems is not extensively documented in publicly available literature, the broader class of pyrazole derivatives has garnered significant attention in the development of ionic liquids (ILs). Ionic liquids are salts with melting points below 100°C, exhibiting unique physicochemical properties such as low vapor pressure, high thermal stability, and tunable solvency. metu.edu.trresearchgate.net These characteristics make them attractive as green alternatives to traditional volatile organic solvents. ias.ac.inresearchgate.net The incorporation of the pyrazole scaffold into the cationic component of ILs has led to the creation of pyrazolium-based ionic liquids with a range of interesting and useful properties.
The investigation into pyrazolium-based ILs often involves their synthesis, characterization, and comparison with the more ubiquitous imidazolium-based ILs. acs.orgnih.gov The properties of these ILs can be finely tuned by modifying the substituents on the pyrazolium (B1228807) ring and by pairing the pyrazolium cation with different anions. metu.edu.tr
Synthesis and Physicochemical Properties of Pyrazolium-Based Ionic Liquids
The synthesis of pyrazolium-based ionic liquids typically involves the N-alkylation of a pyrazole precursor followed by an anion exchange reaction. Researchers have synthesized and characterized a variety of these compounds to understand how their structure influences their physical and chemical behavior.
A study by Chiappe et al. (2013) provided a detailed characterization of ionic liquids composed of 1-butyl-2-methylpyrazolium ([bmpz]) and 1-butyl-2,3,5-trimethylpyrazolium ([bm3pz]) cations paired with dicyanamide (B8802431) ([dca]) and bis(trifluoromethanesulfonyl)imide ([NTf2]) anions. acs.orgnih.gov Their findings highlighted how the substitution pattern on the pyrazolium ring and the nature of the anion affect properties such as viscosity, conductivity, and ion association. acs.orgnih.gov For instance, solvatochromic parameters indicated an increased ion association for the dicyanamide-based salts compared to those with the bis(trifluoromethanesulfonyl)imide anion. acs.orgnih.gov
The physicochemical properties of these pyrazolium-based ILs are crucial for their potential applications as solvents. Key parameters that are often investigated include thermal stability, electrochemical window, viscosity, and conductivity. Pyrazolium-based ILs have been shown to possess high thermal stability, with some having decomposition temperatures as high as 374°C. metu.edu.tr Their electrochemical stability has also been a subject of study, which is particularly relevant for applications in electrochemistry. acs.org
Below is an interactive data table summarizing some of the reported physicochemical properties for selected pyrazolium-based ionic liquids.
| Cation | Anion | Viscosity (mPa·s at 298.15 K) | Conductivity (mS/cm at 298.15 K) |
| 1-butyl-2-methylpyrazolium ([bmpz]) | bis(trifluoromethanesulfonyl)imide ([NTf2]) | 52 | 3.8 |
| 1-butyl-2-methylpyrazolium ([bmpz]) | dicyanamide ([dca]) | 30.2 | 10.5 |
| 1-butyl-2,3,5-trimethylpyrazolium ([bm3pz]) | bis(trifluoromethanesulfonyl)imide ([NTf2]) | 105 | 1.5 |
| 1-butyl-2,3,5-trimethylpyrazolium ([bm3pz]) | dicyanamide ([dca]) | 59 | 4.8 |
Data synthesized from Chiappe et al. (2013). acs.orgnih.gov
Another important set of properties for characterizing solvents are the Kamlet-Taft parameters, which describe the hydrogen bond acidity (α), hydrogen bond basicity (β), and dipolarity/polarizability (π*). frontiersin.orgunivie.ac.atrsc.orgrsc.org These parameters provide insight into the solvent's interaction with solutes. Research has been conducted to determine these parameters for various pyrazolium-based ILs, allowing for a comparison of their solvent properties with other classes of ionic liquids and conventional solvents. acs.orgnih.govfrontiersin.org
| Ionic Liquid | α (Hydrogen Bond Acidity) | β (Hydrogen Bond Basicity) | π* (Dipolarity/Polarizability) |
| [bmpz][NTf2] | 0.45 | 0.30 | 0.96 |
| [bmpz][dca] | 0.42 | 0.55 | 0.90 |
| [bm3pz][NTf2] | 0.32 | 0.30 | 0.93 |
| [bm3pz][dca] | 0.28 | 0.55 | 0.88 |
Data synthesized from Chiappe et al. (2013). acs.orgnih.gov
Applications in Green Chemistry
The unique properties of pyrazolium-based ionic liquids make them suitable for a variety of applications in green chemistry, particularly as recyclable solvents and catalysts in organic synthesis. researchgate.netbohrium.com Their use can lead to improved reaction rates, higher yields, and simpler product isolation procedures. jsynthchem.com
For example, ionic liquids have been employed as both the solvent and catalyst in the synthesis of various pyrazole derivatives. ias.ac.inbohrium.com The tunability of their acidic or basic nature allows for the design of task-specific ionic liquids that can efficiently promote a desired chemical transformation. bohrium.com Furthermore, the non-volatile nature of ionic liquids facilitates the separation of products and the recycling of the solvent/catalyst system, which is a key principle of green chemistry. jsynthchem.com Research has demonstrated the successful use of ionic liquids in multicomponent reactions to produce complex heterocyclic structures like pyranopyrazoles, often with high efficiency and under environmentally benign conditions. jsynthchem.comresearchgate.net
The ongoing research in the field of pyrazolium-based ionic liquids continues to expand their scope of applications. bohrium.com Their versatility as novel solvent systems suggests that they will play an increasingly important role in the development of sustainable chemical processes. researchgate.net
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-butyl-3-(propoxymethyl)-1H-pyrazole, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves alkylation or nucleophilic substitution of pyrazole precursors. For example, the butyl group can be introduced via alkylation of a pyrazole intermediate using 1-bromobutane under basic conditions (e.g., K₂CO₃ in DMF at 80°C). The propoxymethyl moiety may be added through a Williamson ether synthesis, reacting a hydroxymethylpyrazole derivative with propyl bromide. Optimization of solvent polarity (e.g., DMF vs. THF) and temperature (60–100°C) is critical to minimize side products like over-alkylation . Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is recommended for isolating the target compound .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what key data should be prioritized?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming substituent positions. For instance, the butyl group’s terminal CH₃ protons appear as a triplet (~0.9 ppm), while the propoxymethyl’s OCH₂ protons resonate at 3.4–3.6 ppm. Pyrazole ring protons typically show splitting patterns between 6.0–7.5 ppm .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ peak at m/z 225.1604 for C₁₁H₂₀N₂O). Fragmentation patterns help confirm structural integrity .
- X-ray Crystallography : If crystals are obtainable, this method resolves regiochemical ambiguities, such as distinguishing between N1 and N2 alkylation .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve regioselectivity during functionalization of this compound?
- Methodological Answer : Regioselectivity in further derivatization (e.g., halogenation or cross-coupling) depends on steric and electronic factors. For electrophilic substitutions (e.g., nitration), using bulky directing groups or Lewis acids (e.g., AlCl₃) can direct reactivity to the less hindered pyrazole position. For Suzuki-Miyaura coupling, palladium catalysts (e.g., Pd(PPh₃)₄) with aryl boronic acids in toluene/ethanol (3:1) at 90°C enhance selectivity for the C4 position over C5 . Monitoring reaction progress via TLC or LC-MS ensures minimal byproduct formation .
Q. How should researchers resolve contradictions in biological activity data for this compound across different assays?
- Methodological Answer : Discrepancies may arise from assay-specific conditions (e.g., solvent effects, cell line variability). To address this:
- Control Experiments : Compare activity in DMSO vs. aqueous buffers to rule out solvent interference .
- Dose-Response Curves : Validate EC₅₀/IC₅₀ values across multiple replicates and cell lines (e.g., HEK293 vs. HeLa) .
- Molecular Modeling : Use docking studies (e.g., AutoDock Vina) to assess binding affinity variations due to protonation states or conformational changes in the propoxymethyl group .
- Metabolic Stability Tests : Evaluate compound degradation in liver microsomes, as rapid metabolism in certain assays might mask true activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
